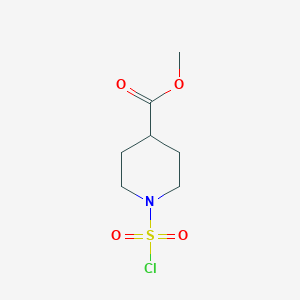

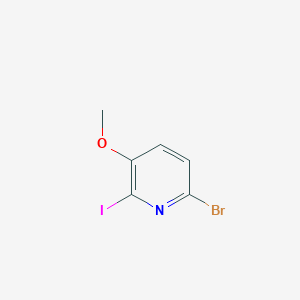

6-Bromo-2-iodo-3-methoxypyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Bromo-2-iodo-3-methoxypyridine is a heterocyclic organic compound that belongs to the pyridine family. It is a highly functionalized pyridine derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. The compound is known for its unique chemical properties, which make it an attractive target for researchers interested in developing novel drugs and therapeutic agents.

科学的研究の応用

1. Synthesis and Structural Characterization

6-Bromo-2-iodo-3-methoxypyridine has been utilized in various synthesis and structural characterization studies. For instance, it has been used as a precursor in the synthesis of hydroxylated bipyridines. The compound 3,4′-Dihydroxy-2,3′-bipyridine was obtained by coupling 2-iodo-3-methoxypyridine and 3-bromo-4-methoxypyridine, followed by subsequent ether cleavage (Dehmlow & Schulz, 1987). Moreover, the protonation sites and hydrogen bonding in salts of related compounds have been extensively studied, revealing different molecular conformations and intermolecular hydrogen bonding patterns (Böck et al., 2021).

2. Reactions and Mechanisms

The compound has also been involved in studies focusing on reaction mechanisms and pathways. For instance, the directive influence of the N-oxide group during nitration of derivatives of pyridine N-oxide was examined, showing the formation of specific nitro derivatives from 3-bromo-5-methoxypyridine-N-oxide (Hertog et al., 2010). Additionally, studies on the deprotonative metalation of aromatic compounds using mixed lithium–iron combinations have provided insights into reaction mechanisms and the impact of the nature of the electrophile on the formation of specific derivatives (Nagaradja et al., 2012).

3. Development of Antiproliferative Agents

In the field of medicinal chemistry, 6-Bromo-2-iodo-3-methoxypyridine-related compounds have been investigated for their antiproliferative activity. A study on the synthesis of N-pyridyl azoles and their evaluation for antiproliferative activity in melanoma cells is an example of the compound's relevance in drug development (Hedidi et al., 2016).

作用機序

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various organic groups involved in these reactions.

Mode of Action

The mode of action of 6-Bromo-2-iodo-3-methoxypyridine likely involves its interaction with these organic groups. In a typical Suzuki–Miyaura reaction, oxidative addition occurs with formally electrophilic organic groups, whereby a metal catalyst (often palladium) becomes oxidized through its donation of electrons to form a new metal-carbon bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to the metal .

Biochemical Pathways

The biochemical pathways affected by 6-Bromo-2-iodo-3-methoxypyridine are likely related to the carbon-carbon bond-forming reactions in which it participates . The downstream effects of these reactions can vary widely depending on the specific organic groups involved and the overall context of the reaction.

Result of Action

The molecular and cellular effects of 6-Bromo-2-iodo-3-methoxypyridine ’s action are likely related to the new compounds that are formed as a result of the reactions it participates in . These effects can vary widely depending on the specific context of the reaction.

Action Environment

The action, efficacy, and stability of 6-Bromo-2-iodo-3-methoxypyridine are likely influenced by various environmental factors, including the presence of other reactants, the temperature and pressure of the reaction environment, and the specific conditions under which the reaction is carried out .

特性

IUPAC Name |

6-bromo-2-iodo-3-methoxypyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrINO/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSFHZFLCMOCSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)Br)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrINO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-iodo-3-methoxypyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Iodo-3-pentylbicyclo[1.1.1]pentane](/img/structure/B2632557.png)

![tert-butyl N-methyl-N-[(pyrimidin-4-yl)methyl]carbamate](/img/structure/B2632559.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2632564.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2632565.png)

![2-Chloro-N-[2-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2632570.png)

![(E)-N-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2632572.png)

![2-Chloro-N-[(5-methyl-1H-pyrazol-3-yl)methyl]acetamide](/img/structure/B2632576.png)

![[1-(Trifluoromethyl)cyclopropyl]methanethiol](/img/structure/B2632578.png)